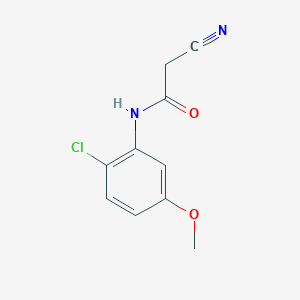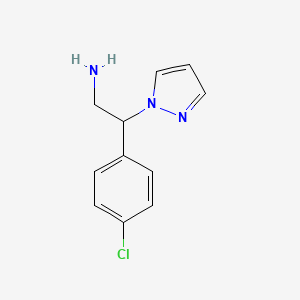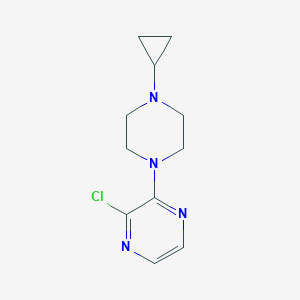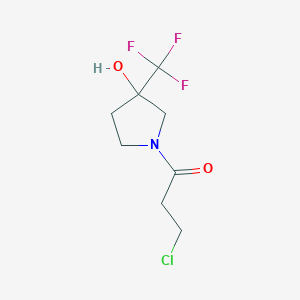
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The empirical formula of this compound is C3H4ClF3 . The molecular weight is 132.51 .Physical And Chemical Properties Analysis
The empirical formula of this compound is C3H4ClF3 . The molecular weight is 132.51 .Applications De Recherche Scientifique
Synthesis and Enantioselectivity
Research has focused on the synthesis and enantioselectivity of related compounds, providing insights into methodologies that could be applied to 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one. For example, the study by Kulig et al. (2007) details the synthesis of enantiomers of a compound using hydrolytic kinetic resolution, which could potentially be adapted for the synthesis of enantiomerically pure forms of the mentioned compound. The process demonstrates effective tools for the synthesis of aminoalcohols, indicating the chemical's versatility in producing enantiomerically enriched products (Kulig, Nowicki, & Malawska, 2007).
Fluorinated Derivatives and Sigma-1 Receptor Modulation
A study by Kuznecovs et al. (2020) explores the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, which showcases the compound's role in receptor modulation and potential therapeutic applications. This research highlights the functional versatility of fluorinated pyrrolidine derivatives in medicinal chemistry, suggesting possible areas of application for 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one in drug development (Kuznecovs et al., 2020).
Biheterocyclic Compounds Synthesis
Research by Malavolta et al. (2014) on the efficient synthesis of new biheterocyclic compounds related to 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one demonstrates the chemical's capacity to serve as a precursor in creating biologically active molecules. These compounds were synthesized through cyclocondensation, illustrating the compound's potential in the development of new therapeutic agents (Malavolta et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-3-1-6(14)13-4-2-7(15,5-13)8(10,11)12/h15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBTGKZBILKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



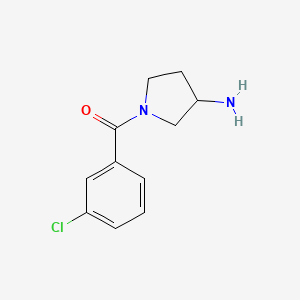
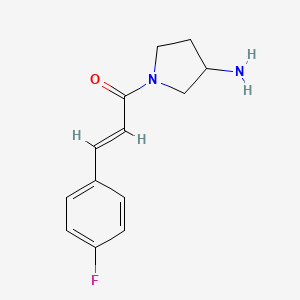
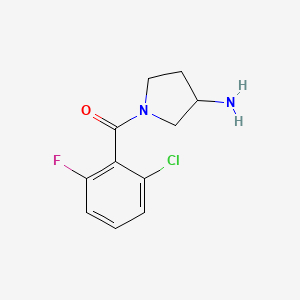

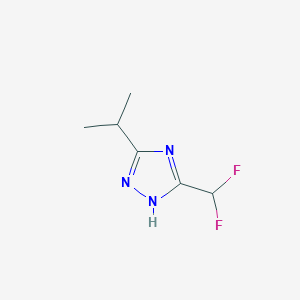




![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491390.png)
amine](/img/structure/B1491391.png)
